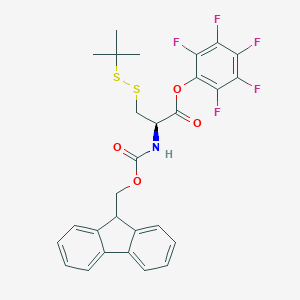
2-Propenoicacid,2-amino-3-phenyl-,(2E)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoicacid,2-amino-3-phenyl-,(2E)-(9CI) is an organic compound with the molecular formula C9H9NO2. It is a derivative of propenoic acid, featuring an amino group and a phenyl group attached to the carbon chain. This compound is known for its role in various chemical reactions and its applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propenoicacid,2-amino-3-phenyl-,(2E)-(9CI) typically involves the reaction of phenylalanine with a dehydrating agent. One common method is the use of phosphorus pentachloride (PCl5) to dehydrate phenylalanine, resulting in the formation of the desired compound .
Industrial Production Methods: Industrial production of 2-Propenoicacid,2-amino-3-phenyl-,(2E)-(9CI) often involves large-scale synthesis using similar dehydration reactions. The process is optimized for high yield and purity, ensuring the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Propenoicacid,2-amino-3-phenyl-,(2E)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The amino and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
2-Propenoicacid,2-amino-3-phenyl-,(2E)-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of various complex molecules.
Biology: The compound is studied for its potential biological activities, including its role in enzyme inhibition and protein interactions.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.
Industry: It is utilized in the production of polymers and other industrial materials.
Mécanisme D'action
The mechanism of action of 2-Propenoicacid,2-amino-3-phenyl-,(2E)-(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Phenylpropanoic Acid: Similar in structure but lacks the amino group.
Cinnamic Acid: Contains a similar phenyl group but differs in the position of the double bond.
Phenylalanine: An amino acid with a similar structure but different functional groups.
Uniqueness: 2-Propenoicacid,2-amino-3-phenyl-,(2E)-(9CI) is unique due to its combination of an amino group and a phenyl group attached to the propenoic acid backbone. This unique structure allows it to participate in a variety of chemical reactions and makes it valuable in diverse research applications .
Propriétés
Numéro CAS |
155172-79-5 |
|---|---|
Formule moléculaire |
C9H9NO2 |
Poids moléculaire |
163.17 g/mol |
Nom IUPAC |
(E)-2-amino-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C9H9NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-6H,10H2,(H,11,12)/b8-6+ |
Clé InChI |
YWIQQKOKNPPGDO-SOFGYWHQSA-N |
SMILES |
C1=CC=C(C=C1)C=C(C(=O)O)N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C(\C(=O)O)/N |
SMILES canonique |
C1=CC=C(C=C1)C=C(C(=O)O)N |
Synonymes |
2,3-didehydrophenylalanine alpha-aminocinnamate dehydrophenylalanine phenyldehydroalanine phenyldehydroalanine, (E)-isomer phenyldehydroalanine, (Z)-isomer phenyldehydroalanine, sodium salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


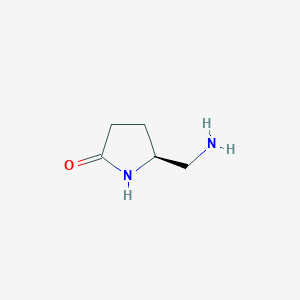
![(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aR)-1-(4-hydroxy-4-methylpentyl)-3a,7a-dimethyl-1,2,3,5,6,7-hexahydroinden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B136503.png)
![6-(Propan-2-yl)-6-azabicyclo[3.1.0]hexane](/img/structure/B136504.png)
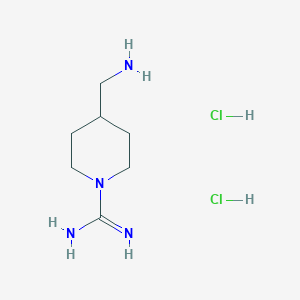
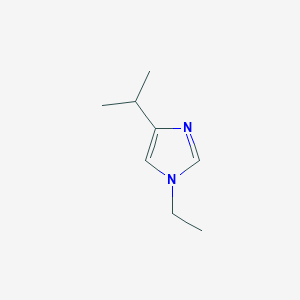
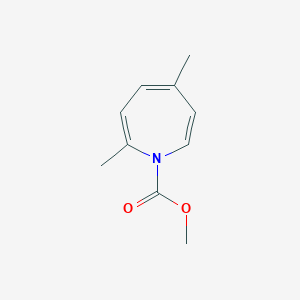
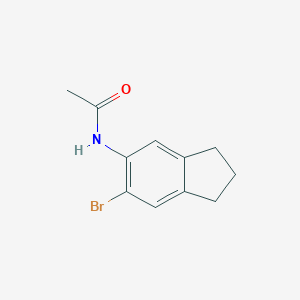
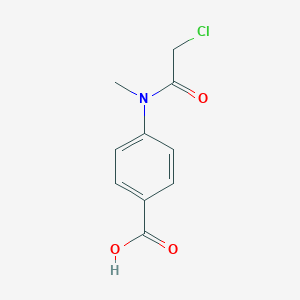
![7-Bromo-2-methylpyrido[2,3-b]pyrazine](/img/structure/B136524.png)
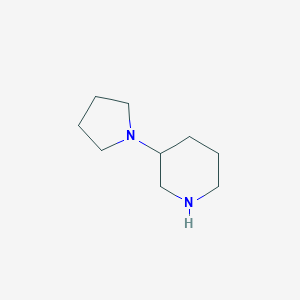
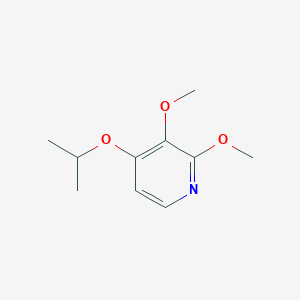

![2-(4-Aminophenyl)-6-tert-butyl-1h-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B136542.png)
